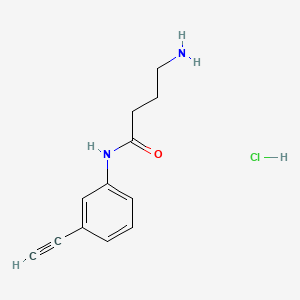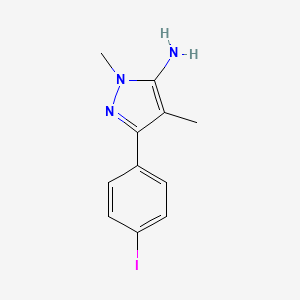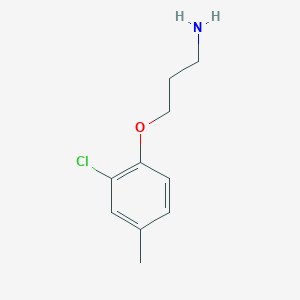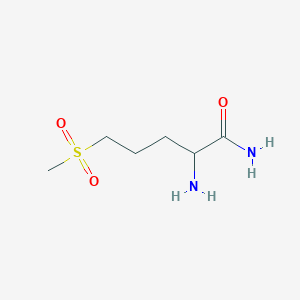
tert-butyl N-(3-hydroxy-4-methoxyphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(3-hydroxy-4-methoxyphenyl)carbamate: is an organic compound that features a tert-butyl group attached to a carbamate moiety, which is further connected to a phenyl ring substituted with hydroxy and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-hydroxy-4-methoxyphenyl)carbamate typically involves the reaction of 3-hydroxy-4-methoxyaniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a protecting group for amines in organic synthesis due to its stability and ease of removal .
Biology:
- Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine:
- Explored for its potential use in drug development, particularly as a prodrug that can release active pharmaceutical ingredients under specific conditions .
Industry:
- Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-hydroxy-4-methoxyphenyl)carbamate involves its interaction with specific molecular targets such as enzymes or receptors. The carbamate group can undergo hydrolysis to release the active phenolic compound, which can then interact with biological targets. The hydroxy and methoxy groups on the phenyl ring can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- tert-Butyl N-(4-hydroxy-3-methoxyphenyl)carbamate
- tert-Butyl N-(3-hydroxy-4-methylphenyl)carbamate
- tert-Butyl N-(3-hydroxy-4-formylphenyl)carbamate
Comparison:
- tert-Butyl N-(4-hydroxy-3-methoxyphenyl)carbamate: Similar structure but with different substitution pattern on the phenyl ring, which can affect its reactivity and binding properties.
- tert-Butyl N-(3-hydroxy-4-methylphenyl)carbamate: The presence of a methyl group instead of a methoxy group can influence the compound’s hydrophobicity and steric interactions.
- tert-Butyl N-(3-hydroxy-4-formylphenyl)carbamate: The formyl group introduces additional reactivity, making it suitable for further chemical modifications .
Conclusion
tert-Butyl N-(3-hydroxy-4-methoxyphenyl)carbamate is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable tool in organic synthesis, biochemical research, and drug development.
Properties
Molecular Formula |
C12H17NO4 |
|---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
tert-butyl N-(3-hydroxy-4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C12H17NO4/c1-12(2,3)17-11(15)13-8-5-6-10(16-4)9(14)7-8/h5-7,14H,1-4H3,(H,13,15) |
InChI Key |
SDARJEUFSMUKMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


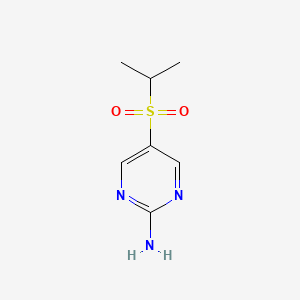
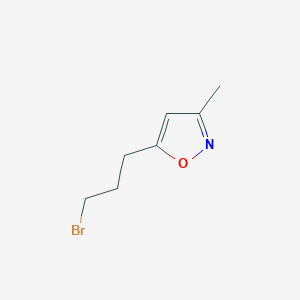

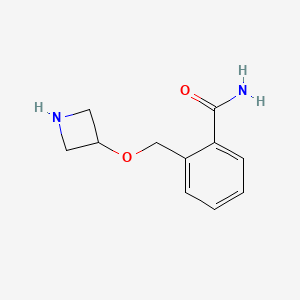
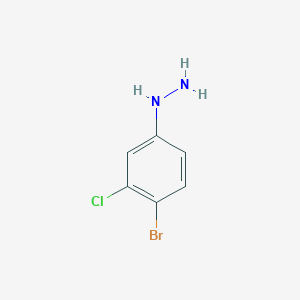
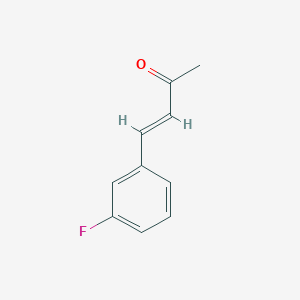
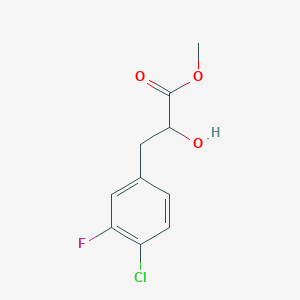
![7-Methyl-2-(1-methylcyclopropyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13618766.png)
